Selective Gene Activation: Cholesterol Efflux Without Triglyceride Accumulation
24,25-Epoxycholesterol selectively up-regulates cholesterol efflux genes (ABCA1, ABCG1, APOE) while sparing lipogenic genes (LPL, FAS), in contrast to the synthetic LXR agonist TO-901317 which non-selectively enhances expression of both gene classes [1]. In THP-1 human macrophages, endogenous 24,25-EC synthesis increased cholesterol efflux to apoAI, whereas TO-901317 (≥10 nM) significantly enhanced expression of all LXR-regulated genes examined, including LPL and FAS [1]. Importantly, while both OSCi-induced 24,25-EC and TO-901317 increased SREBP-1c mRNA, only TO-901317 promoted conversion of the precursor to active nSREBP-1c, driving fatty acid synthesis and triglyceride accumulation [1]. In human smooth muscle cells, 24(S),25-EC did not stimulate SREBP-1c-mediated fatty acid synthesis or triglyceride accumulation, whereas T0901317 induced a triglyceride-rich foam cell phenotype [2].
| Evidence Dimension | Gene expression selectivity (LXR target genes) |
|---|---|
| Target Compound Data | Increased ABCA1, ABCG1, APOE mRNA; no effect on LPL or FAS mRNA |
| Comparator Or Baseline | TO-901317 (≥10 nM): significantly enhanced expression of all genes examined including LPL and FAS |
| Quantified Difference | Qualitative difference in gene activation pattern; 24,25-EC shows selective activation of cholesterol efflux genes only |
| Conditions | THP-1 human macrophages treated with OSCi RO0714565 (15 nM) to maximize endogenous 24,25-EC synthesis |
Why This Matters
This selectivity enables study of cholesterol efflux pathways without confounding effects on triglyceride metabolism, unlike synthetic LXR agonists.
- [1] Beyea MM, Heslop CL, Sawyez CG, et al. Selective up-regulation of LXR-regulated genes ABCA1, ABCG1, and APOE in macrophages through increased endogenous synthesis of 24(S),25-epoxycholesterol. J Biol Chem. 2007;282(8):5207-5216. PMID: 17186944. View Source
- [2] Beyea MM, Reaume SE, Sawyez CG, et al. The oxysterol 24(S),25-epoxycholesterol attenuates human smooth muscle-derived foam cell formation via reduced low-density lipoprotein uptake and enhanced cholesterol efflux. J Am Heart Assoc. 2012;1(3):e000810. PMID: 23130141. View Source
